molecular formula C10H11N3S B13066036 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole

Cat. No.: B13066036
M. Wt: 205.28 g/mol
InChI Key: BVCDQWFBZXOVPL-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole is a novel chemical hybrid designed for medicinal chemistry and drug discovery research. It features a benzimidazole core, a privileged structure in pharmacology known for its wide spectrum of biological activities . This scaffold is found in numerous therapeutic agents, including antimicrobials, antivirals, and anticancer drugs . The compound is synthetically engineered by incorporating an azetidine ring, a four-membered nitrogen heterocycle that is a key structural feature in many bioactive molecules, most notably the β-lactam class of antibiotics . The azetidine is linked via a sulfur bridge, a modification that can fine-tune the molecule's electronic properties and metabolic stability. The primary research value of this compound lies in its potential as a precursor or intermediate for the development of new antimicrobial and antiproliferative agents. Benzimidazole-azetidine hybrids have been investigated for their promising biological activities . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in screening programs against Gram-positive and Gram-negative bacteria, fungi, and various cancer cell lines. Its mechanism of action in a research setting would be dependent on the specific target, but related benzimidazole derivatives have been shown to act through enzyme inhibition, such as glutamate racemase, which is crucial for bacterial cell wall biosynthesis . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

2-(azetidin-3-ylsulfanyl)-1H-benzimidazole

InChI

InChI=1S/C10H11N3S/c1-2-4-9-8(3-1)12-10(13-9)14-7-5-11-6-7/h1-4,7,11H,5-6H2,(H,12,13)

InChI Key

BVCDQWFBZXOVPL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)SC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthesis of Azetidine Derivatives

Azetidines, four-membered nitrogen-containing heterocycles, are synthesized by several methods:

  • Ring Contraction of α-bromo-N-sulfonylpyrrolidinones:
    This method involves nucleophilic addition to N-activated amide carbonyl groups, followed by intramolecular cyclization via an SN2 mechanism to form azetidine rings. The reaction typically uses potassium carbonate as a base at 60 °C in a MeCN/MeOH solvent system, yielding N-sulfonylazetidines with good efficiency.

  • [2+2] Photocycloaddition (Aza-Paterno-Büchi Reaction):
    Visible blue light and Ir(III) photocatalysts activate 2-isoxazoline-3-carboxylates, which react with alkenes to form azetidines. This method is versatile for various substituted alkenes and provides access to functionalized azetidines under mild conditions.

  • Palladium(II)-Catalyzed Intramolecular γ-C(sp3)–H Amination:
    This approach uses Pd(II) catalysis with benziodoxole tosylate and silver acetate additives to achieve azetidine ring formation through reductive elimination at alkyl-Pd(IV) intermediates. The method offers excellent functional group tolerance and stereoselectivity.

  • Hydrogenation and Salt Formation Steps:
    In some processes, azetidine derivatives are prepared by hydrogenation of precursor molecules under elevated pressure and temperature, followed by salt formation with hydrogen chloride gas in ethanol, yielding hydrochloride salts of azetidine derivatives.

Synthesis of Benzimidazole Derivatives

Benzimidazole derivatives are prepared using classical and modified methods:

Coupling via Sulfur Linkage to Form 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole

The key step in synthesizing this compound is the formation of the sulfanyl linkage between the azetidine ring and the benzimidazole core:

  • Reaction of Benzimidazole Derivatives with Azetidine-Based Thiols:
    The synthesis typically involves nucleophilic substitution where an azetidine thiol (3-azetidinylthiol) reacts with a 2-halogenated benzimidazole derivative under basic conditions. The sulfur atom acts as a nucleophile, displacing the halogen and linking the azetidine ring to the benzimidazole nucleus.

  • Use of Sulfur Sources and Catalysts:
    Sulfur incorporation may be facilitated by using sulfur-containing reagents or thiol precursors, sometimes under inert atmosphere and controlled temperature to optimize yield and purity.

  • Purification and Salt Formation:
    The crude product is often purified by extraction, drying, and recrystallization. Formation of hydrochloride salts is common to improve stability and handling.

Step Reagents/Conditions Temperature Time Yield (%) Notes
Synthesis of azetidine derivative N-t-butyl-O-trimethylsilylazetidine with HCl, NaOH, K2CO3 extraction Room temp to 60 °C 12 h 64% Exothermic reaction, extraction with ether and methylene chloride
Hydrogenation of azetidine intermediates Pd(OH)2/C catalyst, H2 pressure (40-60 psi), 60 °C 48-72 h Not specified Monitoring by NMR, multiple hydrogen recharges
Formation of benzimidazole derivatives o-Phenylenediamine + monochloroacetic acid, reflux in HCl Reflux 3 h Not specified Basification with ammonium hydroxide, recrystallization
Coupling reaction 2-chloromethyl benzimidazole + azetidine thiol, K2CO3, KI in DMF Room temp to reflux 6-8 h Not specified Followed by workup and purification
Salt formation Bubbling HCl gas in ethanol suspension 0 °C to reflux 10 min to 12 h 62-89.5% Precipitation and filtration of hydrochloride salts
  • The improved synthetic processes for azetidine derivatives provide higher yields and purities by careful control of reaction conditions such as temperature, base equivalents, and solvent systems.

  • The coupling of azetidine thiols with benzimidazole derivatives is efficient under nucleophilic substitution conditions, with potassium carbonate and potassium iodide enhancing reaction rates and yields.

  • Hydrogenation steps using palladium catalysts under controlled hydrogen pressure are essential for reducing intermediates and obtaining the desired azetidine ring structures.

  • The formation of hydrochloride salts improves the stability and isolation of the final product, which is crucial for subsequent pharmacological evaluation.

  • Recent advances in azetidine synthesis, including photocatalytic and palladium-catalyzed methods, offer versatile routes that may be adapted for preparing substituted azetidine intermediates for this compound.

The preparation of this compound involves:

  • Synthesizing azetidine derivatives via ring contraction, photocycloaddition, or Pd-catalyzed amination methods.

  • Preparing benzimidazole derivatives through condensation and substitution reactions.

  • Coupling these two components by nucleophilic substitution of azetidine thiols with 2-halogenated benzimidazoles under basic conditions.

  • Employing hydrogenation and salt formation steps to refine and stabilize the final product.

These methods are supported by detailed reaction conditions, purification strategies, and yield optimization studies from diverse research sources, providing a robust foundation for the synthesis of this biologically significant compound.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring or benzodiazole moiety is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound's structural features suggest potential therapeutic applications. The benzodiazole framework is well-known for its pharmacological significance, particularly in the development of drugs targeting various diseases.

Case Study: Antibacterial Activity

Research indicates that compounds similar to 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole exhibit significant antibacterial properties. For instance, derivatives of benzodiazole have been tested against bacterial strains like Staphylococcus aureus and Escherichia coli, showing varying degrees of efficacy. The compound's ability to inhibit bacterial growth makes it a candidate for further investigation as a new antibacterial agent .

Anticancer Potential

The unique combination of the azetidine ring and the benzodiazole moiety may confer distinct biological activities that could be harnessed in cancer therapy.

Research Findings

Studies have shown that similar compounds exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. For example, certain benzodiazole derivatives have been reported to inhibit the proliferation of cancer cell lines, suggesting that this compound could possess similar activities .

Mechanism of Action Studies

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent.

Interaction Studies

Research typically involves in vitro assays to elucidate the compound's mechanism of action. These studies help identify specific biological targets and pathways affected by the compound, providing insights into its therapeutic potential and possible side effects .

Mechanism of Action

The mechanism of action of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, in the context of antibacterial activity, the compound may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This inhibition disrupts the cross-linking of peptidoglycan chains, leading to bacterial cell lysis .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent(s) Biological Activity/Properties Evidence Source
2-(4-Bromophenyl)-1H-1,3-benzodiazole (9c) 4-Bromophenyl, triazole-thiazole Docking with acarbose-like enzyme binding
5-Methoxy-2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazole Thiazole, methoxy Structural analog with potential electronic effects
2-(Pyridin-3-yl)-1H-1,3-benzodiazole Pyridine Ligand for metal coordination or receptor binding
N-[3-(1H-1,2,3-Benzotriazol-1-yl)propyl] azetidinecarboxamide Azetidine-carboxamide Antibacterial, antifungal
2-[(1E)-2-Phenylethenyl]-1H-1,3-benzodiazole (2b) Styryl group Antioxidant, antimicrobial (MIC: <0.3125 mg/mL)

Key Observations :

  • Substituent Position : The 2-position on benzodiazole is critical for bioactivity. For example, 2b () showed potent antimicrobial activity due to its styryl group enhancing membrane penetration .
  • Azetidine vs. Larger Rings : Azetidine’s small ring size (compared to piperidine or pyrrolidine) may reduce steric hindrance, improving target binding. Compounds like those in use azetidine-carboxamide for antibacterial activity, suggesting the azetidine-sulfanyl group in the target compound could similarly enhance interactions .
  • Sulfur-Containing Groups : The sulfanyl group in the target compound may improve solubility and redox activity compared to oxygen analogs. For instance, thiazole-substituted benzodiazoles () exhibit electronic effects favorable for charge-transfer interactions .

Antimicrobial and Antifungal Activity

  • MIC Values: Compound 5b () showed MIC = 0.156 mg/mL against S. aureus, outperforming fluoroquinolones. The target compound’s azetidine-sulfanyl group may similarly disrupt bacterial membranes or enzyme function .
  • Antifungal Performance : Triazole-containing analogs () achieved >70% inhibition of Sclerotinia sclerotiorum at 50 mg/L, suggesting that the sulfanyl group’s hydrophobicity could enhance fungicidal activity .

Enzyme Inhibition and Docking Studies

  • Acarbose-like Binding : Compound 9c () docked similarly to acarbose, an α-glucosidase inhibitor. The target compound’s azetidine-sulfanyl group may mimic acarbose’s hydroxyl groups, enabling competitive inhibition .
  • AutoDock Validation : Studies in using AutoDock4 for flexible receptor docking could predict the target compound’s affinity for targets like TMK or viral proteases .

Challenges and Contradictions

  • Substituent Trade-offs : While bromophenyl groups (9c, ) enhance enzyme inhibition, they may increase toxicity compared to smaller azetidine rings .
  • Activity vs. Solubility : Sulfanyl groups improve membrane permeability but may reduce aqueous solubility, as seen in thioether-containing compounds () .

Biological Activity

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

  • IUPAC Name : 2-(3-azetidinyl)-1H-benzimidazole
  • Molecular Formula : C10H11N3S
  • CAS Number : 62786126

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial and antitumor effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on related benzimidazole derivatives demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted that modifications at specific positions enhance antibacterial potency .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
2-(azetidin-3-ylsulfanyl)-1H-benzodiazoleVarious strainsNot yet established

Antitumor Activity

The antitumor potential of this compound has been explored through in vitro studies. In particular, compounds featuring the benzodiazole scaffold have shown promise in inhibiting the proliferation of cancer cell lines. For example, a recent study found that certain derivatives exhibited IC50 values in the low micromolar range against lung cancer cell lines .

Table 2: Antitumor Efficacy of Benzodiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound CA5496.26 ± 0.33
Compound DHCC8276.48 ± 0.11
2-(azetidin-3-ylsulfanyl)-1H-benzodiazoleNot yet testedN/A

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA synthesis : Similar compounds have been shown to bind to DNA, disrupting replication processes.
  • Apoptosis Induction : Some derivatives have been reported to trigger apoptosis in cancer cells via intrinsic pathways.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

  • Antimicrobial Study (2012) : A series of azetidine derivatives were synthesized and evaluated for their antimicrobial properties against various pathogens. The results indicated that modifications to the azetidine ring could enhance efficacy against resistant strains .
  • Antitumor Evaluation (2021) : A comprehensive study assessed the cytotoxic effects of benzimidazole derivatives on human lung cancer cell lines using both 2D and 3D cultures. The findings suggested that structural variations significantly influenced antitumor activity .

Q & A

What are the standard synthetic routes for preparing 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole, and how can reaction conditions be optimized for yield and purity?

Basic:
The synthesis typically involves coupling azetidine-3-thiol derivatives with a benzimidazole precursor under nucleophilic substitution conditions. For example, reactions may use ethanol or methanol as solvents with catalytic HCl to protonate the thiol group, enhancing reactivity. Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product .
Advanced:
Optimization can be achieved by screening solvent polarity (e.g., DMF for polar intermediates) and temperature gradients. Microwave-assisted synthesis (e.g., 150–200 W, 80–120°C) significantly reduces reaction times (from hours to minutes) while improving yields by 15–20% compared to conventional heating . Solvent-free mechanochemical grinding, as demonstrated for analogous compounds, minimizes byproduct formation and simplifies purification .

How can researchers employ spectroscopic techniques to confirm the structural integrity of 2-(azetidin-3-ylsenzodiazole derivatives?

Basic:

  • ¹H/¹³C NMR : Key signals include the azetidine sulfanyl proton (δ 3.8–4.2 ppm, multiplet) and benzimidazole aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR should show the azetidine C-S carbon at δ 45–50 ppm .
  • IR : Confirm S-H bond absence (no peak ~2550 cm⁻¹) and presence of C-N (1250–1350 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .
    Advanced:
    High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides exact mass validation (e.g., [M+H]⁺ ion). For stereochemical analysis, 2D NMR (COSY, NOESY) resolves spatial proximity between the azetidine and benzimidazole moieties .

What computational strategies are effective in predicting the biological activity of this compound?

Basic:
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins. Prepare the ligand by optimizing its geometry at the B3LYP/6-31G* level and dock against crystal structures (e.g., PDB: 1XYZ) .
Advanced:
Combine docking with molecular dynamics (MD) simulations (50–100 ns trajectories) to assess binding stability. MM-PBSA/GBSA calculations quantify free energy contributions, while pharmacophore modeling identifies critical interaction motifs (e.g., hydrogen bonds with azetidine sulfur) .

How do substituents on the benzimidazole core influence physicochemical and biological properties?

Basic:
Electron-withdrawing groups (e.g., -NO₂) on the benzimidazole ring enhance metabolic stability but reduce solubility. Substituents at the azetidine nitrogen (e.g., alkyl chains) modulate logP values, as shown in hydrazide derivatives .
Advanced:
Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants (σ) or π-hydrophobic parameters correlate substituent effects with bioactivity. For example, fluorophenyl groups improve target affinity by 2–3-fold via hydrophobic interactions, as seen in triazole analogs .

How should researchers resolve contradictions in experimental data (e.g., spectral discrepancies)?

Basic:
Replicate synthesis and characterization under controlled conditions. Cross-validate NMR assignments using DEPT-135 or HSQC to distinguish CH₂/CH₃ groups in azetidine .
Advanced:
Employ X-ray crystallography (if crystalline) to unambiguously confirm structure. For amorphous solids, dynamic nuclear polarization (DNP) NMR enhances sensitivity for trace impurities .

What parameters are prioritized in SAR studies for this compound?

Basic:
Focus on lipophilicity (logP), hydrogen-bond donors/acceptors , and rotatable bonds to predict bioavailability. For example, bulky substituents on azetidine reduce membrane permeability .
Advanced:
Use Free-Wilson analysis or Topomer CoMFA to deconstruct substituent contributions. In benzoxazole derivatives, meta-substitutions improved IC₅₀ values by 50% compared to para-substitutions .

What advanced purification techniques are critical for isolating high-purity derivatives?

Basic:
Flash chromatography (silica gel, hexane/EtOAc gradient) removes polar byproducts. For non-polar impurities, use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced:
Chiral separations (e.g., Chiralpak IA column) resolve enantiomers if asymmetric synthesis introduces stereocenters. Simulated moving bed (SMB) chromatography scales up purification for in vivo studies .

How does microwave-assisted synthesis improve reaction kinetics?

Advanced:
Microwave irradiation accelerates reactions via dielectric heating, reducing activation energy. For benzimidazole cyclization, microwave conditions (120°C, 20 min) achieve 90% yield versus 60% under reflux (6 hours) .

What in vitro assay models are appropriate for evaluating pharmacological potential?

Basic:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., NADH-coupled detection for kinases).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with EC₅₀ calculations .
    Advanced:
    3D tumor spheroids or organoids better mimic in vivo conditions. For target validation, CRISPR-edited cell lines (e.g., EGFR-KO) confirm compound specificity .

How to develop analytical methods for quantifying this compound in biological matrices?

Advanced:

  • UPLC-MS/MS : Use a BEH C18 column (1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor transitions like m/z 250 → 160 (collision energy: 25 eV).
  • Chiral HPLC : Employ amylose-based columns (e.g., Chiralpak AD-H) for enantiomer resolution in plasma samples .

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